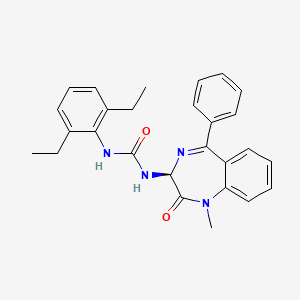

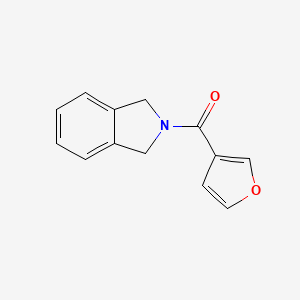

1-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-1,4-二氮杂卓-3-基)-3-(2,6-二乙基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficient Conversion of CO2 via Grafting Urea Group into a Metal-Organic Framework

The study titled "Efficient Conversion of CO2 via Grafting Urea Group into a [Cu2(COO)4]-Based Metal-Organic Framework with Hierarchical Porosity" explores the synthesis of a copper-paddlewheel-based metal-organic framework (MOF) with the inclusion of a urea functional group. The MOF, referred to as 1-Urea, demonstrates hierarchical porosity and has been shown to be highly efficient in catalyzing the conversion of CO2 with propene oxide to produce cyclic carbonate. The yield of this reaction reached 98% with a turnover frequency (TOF) value of 136 h-1 at ambient pressure and temperature. This indicates that the urea-functionalized MOF has significant potential for CO2 chemical conversion under mild conditions, presenting a new strategy for designing catalysts for environmental applications .

Synthesis and Structure-Activity Relationships of Phenyl Urea Derivatives

In the paper "Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists," the focus is on the development of phenyl urea derivatives as antagonists for the neuropeptide Y5 (NPY5) receptor. The initial hit from screening, a compound with a specific stereochemistry and phenylethyl segment, was optimized for in vitro potency by modifying various parts of the molecule. Over 40 analogues were synthesized to study the structure-activity relationship, with some compounds achieving IC(50)s below 0.1 nM at the NPY5 receptor. Functional assays confirmed that the urea analogues acted as antagonists, suggesting their potential as therapeutic agents for conditions modulated by the NPY5 receptor .

Analysis of 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea

While the provided papers do not directly discuss the compound "1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,6-diethylphenyl)urea," they do provide insights into the synthesis and functionalization of urea derivatives and their potential applications. The first paper demonstrates the incorporation of urea groups into a MOF structure, which could be relevant for understanding how urea functionalities interact with metal centers and how they can be leveraged for catalytic purposes. The second paper provides information on the optimization of urea derivatives for biological activity, which could be useful for understanding how modifications to the urea structure can influence its interaction with biological receptors.

科学研究应用

用于肿瘤靶向的放射性标记苯二氮卓类药物

该化合物已被确定为新型放射性碘化 1,4-苯二氮卓类药物合成中的前体,在体外被表征为胆囊收缩素 1 型和 2 型 (CCK(1) 和 CCK(2)) 受体的选择性高亲和力拮抗剂。这些化合物专门设计用于体内肿瘤靶向,与激动剂相比表现出大量的受体结合位点,表明它们在肿瘤学中具有改善诊断和治疗应用的潜力 (Akgün 等人,2009)。

用于气体吸附的金属有机骨架 (MOF)

对含有七元二氮杂卓环的尿素官能化二羧酸连接基的研究导致了锌金属有机骨架 (MOF) 的开发。由于尿素官能团及其氢键相互作用,这些 MOF 表现出显着的吸附气体能力,特别是对 SO2 和 NH3。这证明了该化合物在环境应用中的实用性,特别是在气体捕获和储存方面 (Glomb 等人,2017)。

嘧啶和吡唑的合成用于生物活性

该化合物作为合成新型嘧啶和吡唑衍生物的关键中间体。这些合成的化合物已被评估其抗菌和镇痛活性,突出了该化合物在开发具有潜在治疗益处的新药中的作用 (Tirlapur & Noubade,2010)。

材料科学的凝胶化特性

对基于特定间隔基的双(脲)的研究,包括所讨论化合物的衍生物,揭示了高效的凝胶化特性。这些发现对于材料科学具有重要意义,特别是在低分子量凝胶剂的开发及其在创造具有理想物理特性的新型材料中的应用方面 (Smith 等人,2022)。

催化 CO2 转化

该化合物已被用于制造具有分级孔隙的金属有机骨架 (MOF),其中结合了尿素基团以促进 CO2 的高效催化转化。该应用与环境化学和可持续性特别相关,展示了该化合物在促进具有环境效益的化学转化中的潜力 (Wei & Ye,2019)。

属性

IUPAC Name |

1-(2,6-diethylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-4-18-14-11-15-19(5-2)23(18)29-27(33)30-25-26(32)31(3)22-17-10-9-16-21(22)24(28-25)20-12-7-6-8-13-20/h6-17,25H,4-5H2,1-3H3,(H2,29,30,33)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNILOWHGTIDWBZ-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)

![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)